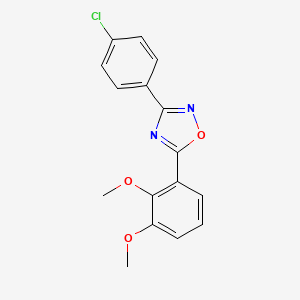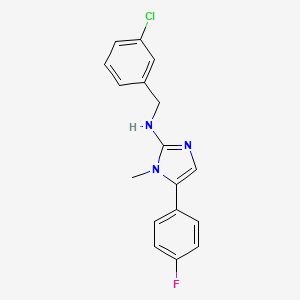
3-(4-Chlorophenyl)-5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzohydrazide with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)-5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxadiazole oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole compounds with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chlorophenyl)-5-(2,3-dimethoxyphenyl)acrylamide
- 3-(4-Chlorophenyl)-5-(2,3-dimethoxyphenyl)benzamide
- 3-(4-Chlorophenyl)-5-(2,3-dimethoxyphenyl)thiophene
Uniqueness
3-(4-Chlorophenyl)-5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole stands out due to its oxadiazole ring, which imparts unique stability and reactivity compared to other similar compounds. This makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C16H13ClN2O3 |
|---|---|
Peso molecular |
316.74 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H13ClN2O3/c1-20-13-5-3-4-12(14(13)21-2)16-18-15(19-22-16)10-6-8-11(17)9-7-10/h3-9H,1-2H3 |
Clave InChI |
AXUYNHOCYZVAEF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1OC)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(3-Fluorophenyl)[(4-methylpyridin-2-YL)amino]methyl]quinolin-8-OL](/img/structure/B11569755.png)

![N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-methoxybenzamide](/img/structure/B11569772.png)
![2-(4-Bromobenzyl)-6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B11569776.png)
![3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11569780.png)
![5,7-Dimethyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11569781.png)
![6-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B11569784.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11569785.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-fluorophenyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11569786.png)
![2-{(E)-2-[4-(benzyloxy)-3-methoxyphenyl]ethenyl}quinolin-8-yl acetate](/img/structure/B11569788.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-ethoxy-4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11569792.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11569799.png)
![2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(4-fluorophenyl)acetamide](/img/structure/B11569800.png)
![N-(4-acetylphenyl)-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11569803.png)
